molecular formula C27H27N5O4 B2718056 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1326890-82-7

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No. B2718056
M. Wt: 485.544
InChI Key: ADFVKSBFGBEYEI-UHFFFAOYSA-N
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Description

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
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Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

A study by Möller et al. (2017) highlights the synthesis of dopaminergic ligands with a pyrazolo[1,5-a]pyridine substructure, emphasizing the design of G protein-biased partial agonists. These compounds show promise in modulating dopamine D2 receptors, which could have implications for developing novel antipsychotic medications with fewer side effects. The structural modifications, including the incorporation of a 2-methoxyphenylpiperazine moiety, aim to increase binding affinity and functional selectivity at the target receptors, demonstrating the therapeutic potential of such compounds in treating psychiatric disorders (Möller et al., 2017).

Synthesis and Antimicrobial Activities

Bektaş et al. (2007) explored the antimicrobial properties of new 1,2,4-triazole derivatives, including those incorporating piperazine and methoxybenzaldehyde, leading to compounds with moderate to good activity against various microorganisms. This research signifies the importance of structural diversity in developing antimicrobial agents and suggests the potential use of such chemical frameworks in combating resistant strains of bacteria and fungi (Bektaş et al., 2007).

Crystal Structure and DFT Calculations

Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on novel piperazine derivatives, including those with 1,3,4-oxadiazol moieties. The research provides insights into the electronic structure and reactivity of such compounds, contributing to the understanding of their interaction mechanisms with biological targets. This foundational knowledge supports the development of pharmaceuticals with optimized properties for specific therapeutic applications (Kumara et al., 2017).

Pharmaceutical Market Reflection by Patents

Habernickel (2001) discusses the significance of patents in reflecting the pharmaceutical market's direction, including the development of compounds with specific substructures like piperidine and oxadiazole for therapeutic use. This analysis underscores the importance of innovative chemical synthesis in creating novel drug candidates, highlighting the role of intellectual property in guiding research and development efforts within the pharmaceutical industry (Habernickel, 2001).

properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-19-6-5-7-20(16-19)26-28-27(36-29-26)21-10-11-24(33)32(17-21)18-25(34)31-14-12-30(13-15-31)22-8-3-4-9-23(22)35-2/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFVKSBFGBEYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

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